

BMS-310705: A Technical Guide to a Potent Microtubule Stabilizing Agent

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Compound of Interest

Compound Name: BMS 310705

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Abstract

BMS-310705 is a semi-synthetic and water-soluble analog of epothilone B, a class of microtubule-stabilizing agents that have shown significant promise in oncology.[1][2][3] By promoting the polymerization of tubulin and inhibiting its depolymerization, BMS-310705 disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[4][5] This technical guide provides an in-depth overview of BMS-310705, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation. The information presented is intended to support further research and development of this and similar microtubule-targeting agents.

Introduction

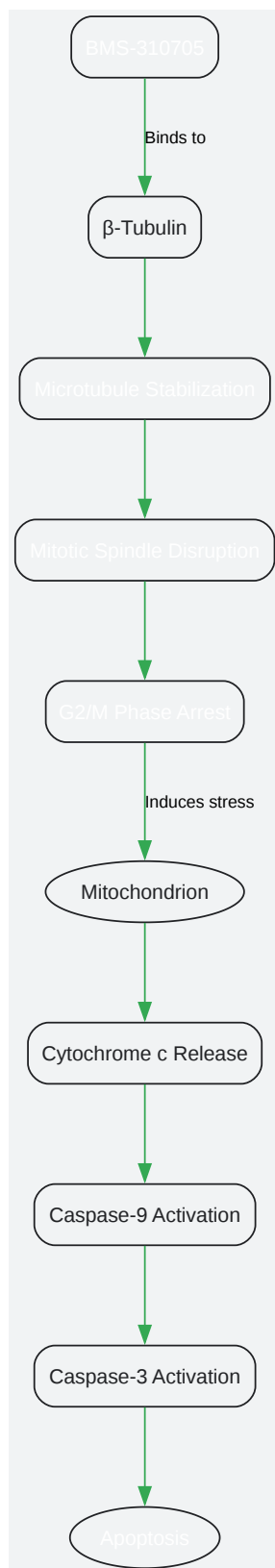
Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[5][6] Their dynamic instability, characterized by phases of growth (polymerization) and shrinkage (depolymerization), is tightly regulated.[7] Agents that interfere with microtubule dynamics are a cornerstone of cancer chemotherapy.[8][9] BMS-310705 belongs to the epothilone class of microtubule-stabilizing agents, which mimic the action of paclitaxel but exhibit distinct advantages, such as activity against taxane-resistant tumors and improved water solubility.[3][8][10]

BMS-310705 is a derivative of epothilone B, featuring an amino group at the C21 position of the methylthiazole side chain, which enhances its chemical stability and water solubility.[1][3] This modification allows for a cremophore-free formulation, mitigating the risk of hypersensitivity reactions associated with other microtubule-targeting agents.[2] Preclinical studies have demonstrated its potent cytotoxic activity across a range of cancer cell lines, including those with multidrug resistance.[3][10] Furthermore, BMS-310705 has shown superior anti-tumor activity in human tumor xenograft models compared to paclitaxel and natural epothilones B and D.[1][10]

Mechanism of Action

Similar to other epothilones and taxanes, BMS-310705 binds to the β -tubulin subunit of the $\alpha\beta$ -tubulin heterodimer.[3][9] This binding event promotes the polymerization of tubulin into stable microtubules and inhibits their subsequent depolymerization. The resulting hyper-stabilized microtubules are dysfunctional and disrupt the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during cell division.[6] This disruption leads to a prolonged arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[4]

The apoptotic cascade initiated by BMS-310705 primarily involves the mitochondrial pathway.[1][11] Treatment with BMS-310705 leads to the release of cytochrome c from the mitochondria into the cytosol.[1][11] Cytosolic cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.[1][11]



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Caption: Signaling pathway of BMS-310705-induced apoptosis.

Quantitative Data

In Vitro Cytotoxicity

BMS-310705 has demonstrated potent cytotoxic activity against a variety of human cancer cell lines, including those resistant to paclitaxel and platinum-based therapies.

Cell Line	Cancer Type	IC50 (nM)	Reference
KB-31	Cervical Cancer	0.8	[10]
OC-2	Ovarian Cancer	< 50	[11]
NSCLC-3	Non-Small Cell Lung Cancer	Not specified	[1]
NSCLC-7	Non-Small Cell Lung Cancer	Not specified	[1]

Note: The OC-2 cell line was derived from a patient with paclitaxel and platinum-refractory ovarian cancer.[\[1\]](#)[\[11\]](#) In this cell line, BMS-310705 at concentrations of 0.1-0.5 μ M reduced cell survival by 85-90%.[\[1\]](#)

Preclinical Pharmacokinetics

The pharmacokinetic properties of BMS-310705 have been evaluated in several animal models.

Species	Systemic Clearance (mL/min/kg)	Volume of Distribution (Vss) (L/kg)	Oral Bioavailability (%)	Reference
Mouse	152	38	21	[12]
Rat	39	54	34	[12]
Dog	25.7	4.7	40	[12]

Note: BMS-310705 exhibits moderate binding to plasma proteins across mice, rats, dogs, and humans.[\[12\]](#) It is a substrate for both P-glycoprotein and CYP3A4.[\[12\]](#)

Clinical Pharmacokinetics and Dosing

Phase I clinical trials have provided insights into the pharmacokinetics and tolerated dosing regimens of BMS-310705 in patients with advanced solid malignancies.

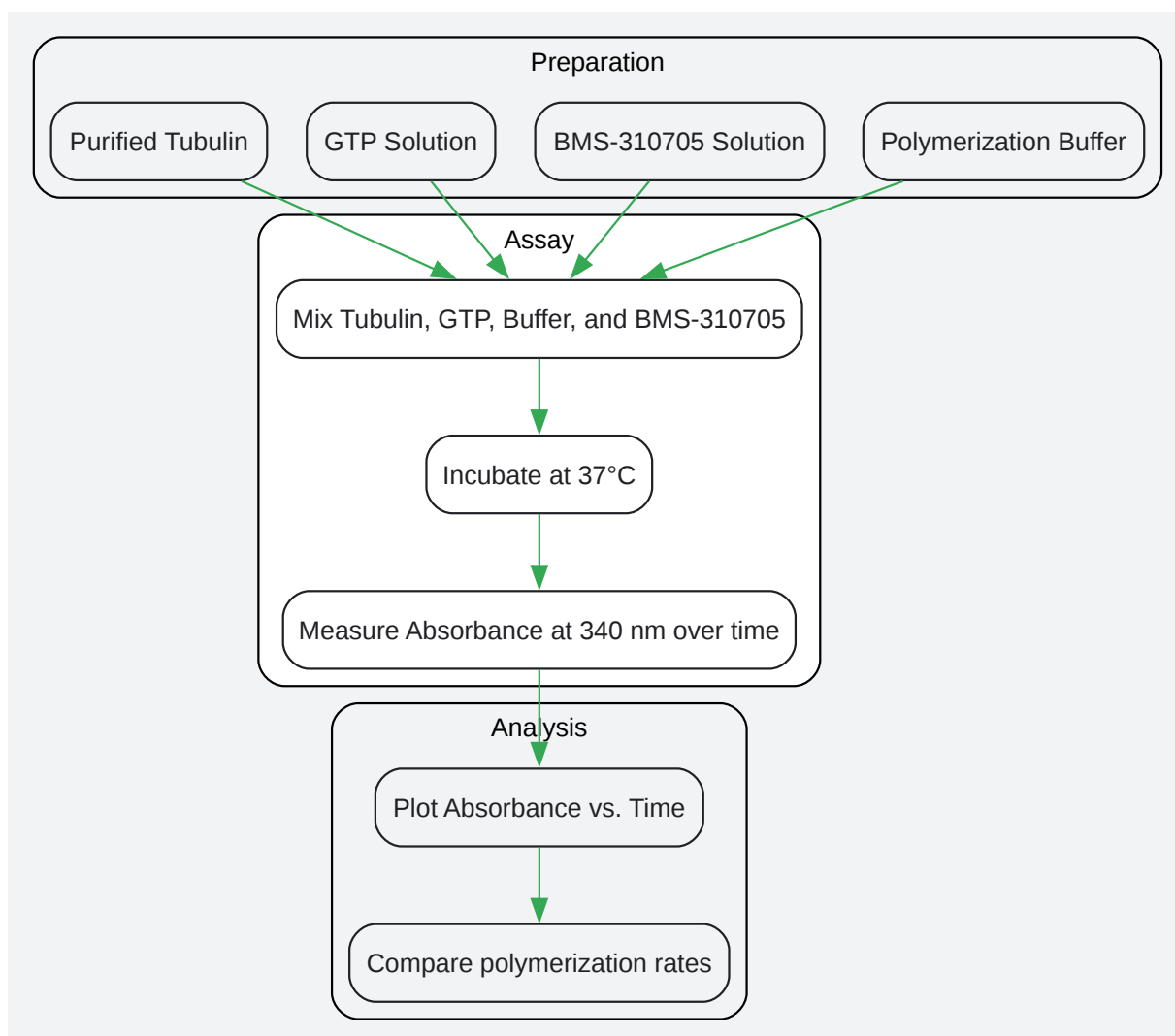
Dosing Schedule	Maximum Tolerated Dose (MTD)	Pharmacokinetic Parameters	Dose-Limiting Toxicities	Reference
Once weekly every 3 weeks (15-min IV infusion)	20 mg/m ² and 40 mg/m ² (in different studies)	t _{1/2} : 33-42 h, Cl: 17 L/h/m ² , Vd: 443-494 L/m ²	Diarrhea, Myelosuppression	[1][13]
Days 1, 8, 15 every 4 weeks	15 mg/m ² /week	Linear pharmacokinetics, short half-life	Diarrhea, Neurotoxicity (paraesthesia), Asthenia, Myalgia	[2]
Days 1 and 8 every 3 weeks	20 mg/m ² /week	Linear pharmacokinetics, short half-life	Diarrhea, Neurotoxicity (paraesthesia), Asthenia, Myalgia	[2]

Note: BMS-310705 displays linear pharmacokinetics with minimal drug accumulation between cycles.[1][2] Objective responses, including complete and partial responses, have been observed in patients with non-small cell lung cancer, ovarian cancer, bladder cancer, breast cancer, and gastric cancer.[1][2]

Experimental Protocols

In Vitro Microtubule Polymerization Assay

This assay assesses the ability of BMS-310705 to promote the polymerization of tubulin into microtubules.



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Caption: Workflow for an in vitro microtubule polymerization assay.

Methodology:

- Reagents and Materials:
 - Purified tubulin (>99%)

- GTP solution (100 mM)
- Polymerization buffer (e.g., 80 mM PIPES, pH 6.8, 1 mM MgCl₂, 1 mM EGTA)
- BMS-310705 stock solution in DMSO
- Temperature-controlled spectrophotometer with a 96-well plate reader
- Procedure:
 1. On ice, prepare a reaction mixture containing polymerization buffer, GTP (final concentration 1 mM), and the desired concentration of BMS-310705 or vehicle control (DMSO).
 2. Add purified tubulin to the reaction mixture to a final concentration of 1-2 mg/mL.
 3. Transfer the reaction mixture to a pre-warmed 96-well plate.
 4. Immediately place the plate in the spectrophotometer pre-heated to 37°C.
 5. Monitor the increase in absorbance at 340 nm every 30 seconds for 30-60 minutes. The increase in absorbance corresponds to the formation of microtubules.
 6. Plot absorbance versus time to visualize the kinetics of tubulin polymerization. Compare the rates of polymerization in the presence of BMS-310705 to the vehicle control.

Cell Viability Assay for IC₅₀ Determination

This protocol describes the use of the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀) of BMS-310705.[\[6\]](#)[\[14\]](#)

Methodology:

- Reagents and Materials:
 - Cancer cell line of interest
 - Complete cell culture medium

- BMS-310705 stock solution in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Multichannel pipette
- Microplate reader
- Procedure:
 1. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
 2. Prepare serial dilutions of BMS-310705 in complete culture medium.
 3. Remove the medium from the cells and add 100 μ L of the medium containing different concentrations of BMS-310705. Include a vehicle control (medium with DMSO) and a blank control (medium only).
 4. Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
 5. Add 10 μ L of MTT solution to each well and incubate for an additional 2-4 hours.
 6. Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
 7. Measure the absorbance at 570 nm using a microplate reader.
 8. Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 9. Plot the percent viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC₅₀ value.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Apoptosis Assay by Caspase Activity Measurement

This protocol outlines a method to quantify the activity of caspases-3 and -9, key mediators of apoptosis induced by BMS-310705.[\[11\]](#)

Methodology:

- Reagents and Materials:
 - Cancer cell line
 - BMS-310705
 - Lysis buffer
 - Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)
 - Fluorogenic caspase-9 substrate (e.g., Ac-LEHD-AFC)
 - Fluorometer
- Procedure:
 1. Treat cells with various concentrations of BMS-310705 for a specified time (e.g., 24 hours).
 2. Harvest the cells and prepare cell lysates using a suitable lysis buffer.
 3. Determine the protein concentration of each lysate.
 4. In a 96-well plate, add equal amounts of protein from each lysate.
 5. Add the fluorogenic caspase-3 or caspase-9 substrate to the respective wells.
 6. Incubate the plate at 37°C for 1-2 hours, protected from light.
 7. Measure the fluorescence using a fluorometer with appropriate excitation and emission wavelengths.

8. The fluorescence intensity is proportional to the caspase activity.

Conclusion

BMS-310705 is a potent microtubule-stabilizing agent with a compelling preclinical profile, demonstrating significant anti-tumor activity in both in vitro and in vivo models, including those resistant to conventional chemotherapeutics.[1][10] Its improved water solubility and favorable pharmacokinetic properties further underscore its potential as a therapeutic agent.[1][12] Although clinical development appears to have been discontinued, the data gathered for BMS-310705 provides a valuable resource for the ongoing development of novel microtubule-targeting drugs.[1][10] The experimental protocols detailed in this guide offer a framework for the continued investigation of such compounds, aiding researchers in their efforts to develop more effective cancer therapies.

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